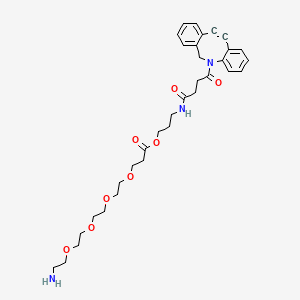

DBCO-C3-PEG4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DBCO-C3-PEG4-amine is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in copper-free click chemistry reactions, which are widely used in bioconjugation and drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

DBCO-C3-PEG4-amine is synthesized through a series of chemical reactions involving the conjugation of dibenzocyclooctyne (DBCO) with a PEG linker and an amine group. The synthesis typically involves the following steps:

Activation of Carboxyl Groups: Carboxyl groups are activated using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or NHS (N-hydroxysuccinimide) esters.

Conjugation with DBCO: The activated carboxyl groups are then reacted with DBCO to form a stable amide bond.

Addition of PEG Linker: The PEG linker is introduced to enhance solubility and reduce non-specific binding.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain stability .

Analyse Chemischer Reaktionen

Types of Reactions

DBCO-C3-PEG4-amine primarily undergoes copper-free click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction does not require a copper catalyst, making it biocompatible and suitable for in vivo applications .

Common Reagents and Conditions

Reagents: Azide-functionalized compounds or biomolecules.

Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to enhance reaction rates.

Major Products

The major product of the SPAAC reaction involving this compound is a stable triazole linkage, which is used in various bioconjugation applications .

Wissenschaftliche Forschungsanwendungen

DBCO-C3-PEG4-amine has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.

Biology: Facilitates the labeling and tracking of biomolecules in live cells due to its biocompatibility.

Medicine: Employed in drug development, particularly in the design of targeted therapies that degrade specific proteins.

Industry: Utilized in the production of advanced materials and nanotechnology.

Wirkmechanismus

DBCO-C3-PEG4-amine exerts its effects through the formation of stable triazole linkages via SPAAC reactions. The DBCO group reacts with azide-functionalized molecules, forming a covalent bond without the need for a copper catalyst. This mechanism is crucial for the selective and efficient labeling of biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

DBCO-PEG4-amine: Similar in structure but with a different PEG linker length.

DBCO-NHS ester: Contains an NHS ester group instead of an amine, used for different conjugation strategies.

DBCO-PEG4-VC-PAB-MMAE: A more complex compound used in antibody-drug conjugates.

Uniqueness

DBCO-C3-PEG4-amine is unique due to its specific PEG linker length and amine functionality, which provide optimal solubility and reactivity for various bioconjugation applications .

Eigenschaften

IUPAC Name |

3-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]propyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N3O8/c34-15-19-41-21-23-43-25-24-42-22-20-40-18-14-33(39)44-17-5-16-35-31(37)12-13-32(38)36-26-29-8-2-1-6-27(29)10-11-28-7-3-4-9-30(28)36/h1-4,6-9H,5,12-26,34H2,(H,35,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQYPCXYQQOMEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCCOC(=O)CCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.